2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine

Description

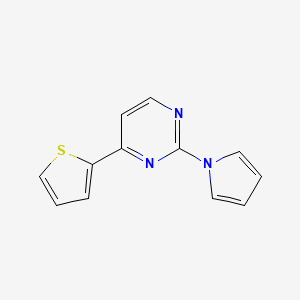

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrol-1-yl-4-thiophen-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c1-2-8-15(7-1)12-13-6-5-10(14-12)11-4-3-9-16-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXWMWZYIVLUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Pyrimidine, Pyrrole, and Thiophene Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to medicinal chemistry. mdpi.com Pyrimidine (B1678525), pyrrole (B145914), and thiophene (B33073) are quintessential examples, each contributing unique physicochemical properties to the molecules they are part of.

Pyrimidine , a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. nih.gov This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov The pyrimidine nucleus is a common feature in a multitude of approved drugs, highlighting its versatility as a privileged scaffold in drug design. nih.gov

Pyrrole , a five-membered aromatic heterocycle with one nitrogen atom, is another biologically crucial scaffold found in natural products like heme, chlorophyll, and vitamin B12. Pyrrole derivatives are known to possess a wide array of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. nih.gov The pyrrole ring's electron-rich nature makes it amenable to chemical modification, allowing for the fine-tuning of a molecule's biological activity.

Thiophene , a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the benzene (B151609) ring and is frequently incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties. Thiophene-containing compounds have demonstrated a diverse range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets.

The individual and collective importance of these three heterocycles in medicinal chemistry provides a strong foundation for the investigation of hybrid molecules that combine their structural features.

Rationale for the Design and Investigation of Novel Pyrrolylthienylpyrimidine Architectures

The design of hybrid molecules that covalently link two or more pharmacophores is a well-established strategy in medicinal chemistry aimed at achieving synergistic or additive biological effects, improving selectivity, and overcoming drug resistance. The rationale for designing and investigating novel pyrrolylthienylpyrimidine architectures, such as 2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine, is multifaceted.

One primary driver is the pursuit of novel kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The pyrimidine (B1678525) scaffold is a well-known "hinge-binder" that can interact with the ATP-binding site of many kinases. By attaching pyrrole (B145914) and thiophene (B33073) moieties to the pyrimidine core, researchers can explore additional interactions with the kinase active site, potentially leading to increased potency and selectivity. The design of such multi-targeted kinase inhibitors is a promising strategy in cancer therapy.

Another key rationale is the development of new anti-inflammatory agents . Chronic inflammation is implicated in a wide range of diseases, and there is a continuous need for safer and more effective anti-inflammatory drugs. Pyrrole and pyrimidine derivatives have independently shown significant anti-inflammatory properties. mdpi.com Combining these two heterocycles with thiophene, which can also contribute to anti-inflammatory activity, offers a promising avenue for the discovery of novel anti-inflammatory compounds with potentially unique mechanisms of action.

Furthermore, the combination of these three heterocycles allows for extensive structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substitution patterns on the pyrrole, thiophene, and pyrimidine rings, chemists can probe the specific structural requirements for a desired biological activity. This iterative process of design, synthesis, and biological evaluation is fundamental to the discovery of new drug candidates.

Objectives and Scope of Academic Inquiry into 2 1h Pyrrol 1 Yl 4 Thien 2 Ylpyrimidine

Conformational Landscape and Energetics

Influence of Solvent Environment on Molecular Conformation

The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. This conformation is not static but is influenced by the surrounding environment, particularly the solvent. For a molecule like this compound, which features rotatable bonds between its aromatic rings (pyrrol-pyrimidine and pyrimidine-thiophene linkages), the polarity and hydrogen-bonding capability of the solvent can significantly alter its preferred spatial arrangement.

Molecular dynamics (MD) simulations are a powerful computational technique used to study these dynamic changes. nih.govmdpi.com By simulating the movement of the molecule and solvent molecules over time, researchers can predict the most stable conformations in different environments. For instance, in a polar protic solvent like water, the molecule might adopt a conformation that maximizes hydrogen bonding opportunities with the solvent, potentially involving the nitrogen atoms of the pyrimidine and pyrrole rings. Conversely, in a non-polar, aprotic solvent such as chloroform, intramolecular forces and steric hindrance would be the dominant factors governing its shape.

| Solvent | Dielectric Constant | Predominant Conformation | Pyrrole-Pyrimidine Dihedral Angle (°) | Pyrimidine-Thiophene Dihedral Angle (°) |

| Water | 80.1 | Extended | 45-60 | 30-50 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Partially Twisted | 30-50 | 25-45 |

| Chloroform | 4.8 | Twisted | 20-40 | 20-40 |

Note: The data in this table is illustrative and based on general principles of solvent effects on molecular conformation. Specific values for this compound would require dedicated computational studies.

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in identifying potential biological targets for a ligand and elucidating the specifics of its binding mode.

Given the structural motifs present in this compound, several classes of proteins emerge as potential biological targets. The pyrimidine core is a well-known scaffold in kinase inhibitors, and molecules containing pyrrole and thiophene moieties have also demonstrated activity against these enzymes. cancertreatmentjournal.comnih.gov Kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs), are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govtandfonline.comresearchgate.net

In silico target prediction tools, which screen a compound against a vast database of protein structures, can be employed to identify high-probability targets. nih.govcreative-biolabs.comethz.ch These methods often use a combination of ligand-based (comparing the query molecule to known active compounds) and structure-based (docking into known protein binding sites) approaches. For this compound, such a screening would likely prioritize various kinases, as well as other enzymes where heterocyclic compounds are known to be active, such as dihydrofolate reductase or enzymes involved in microbial metabolic pathways. nih.gov

Once a potential target is identified, molecular docking can provide a detailed picture of the binding interaction. This involves predicting the pose of the ligand within the protein's active site and identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex.

For instance, if docked into the ATP-binding site of a kinase, the pyrimidine core of this compound could form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The pyrrole and thiophene rings would then likely occupy adjacent hydrophobic pockets, with their orientation dictated by the specific topology of the binding site. The table below outlines a hypothetical set of interactions with a generic kinase active site.

| Interacting Residue (Kinase) | Interaction Type | Ligand Moiety Involved |

| Hinge Region Amino Acid (e.g., Met) | Hydrogen Bond | Pyrimidine Nitrogen |

| Gatekeeper Residue (e.g., Thr) | Hydrophobic Interaction | Thiophene Ring |

| Hydrophobic Pocket Residue (e.g., Leu) | Hydrophobic Interaction | Pyrrole Ring |

| Catalytic Loop Residue (e.g., Asp) | Potential Ionic/H-Bond | Possible with substituents |

Note: This table represents a generalized interaction pattern. The specific residues and interactions would vary depending on the target kinase.

The reliability of docking results is contingent on the validation of the chosen protocol and scoring function. nih.gov A common validation method is "re-docking," where a known ligand from a co-crystallized protein-ligand complex is extracted and then docked back into the protein's binding site. researchgate.netnih.gov A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å. researchgate.net

Scoring functions, which estimate the binding affinity, are also crucial for ranking potential ligands in virtual screening. frontiersin.org Their performance can be assessed by their ability to distinguish known active compounds from a set of decoy molecules in enrichment studies. nih.gov The reliability of these functions is not universal and can be target-dependent, meaning a scoring function that performs well for one protein family may not be suitable for another. nih.gov Therefore, careful validation is a prerequisite for any meaningful docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net These models can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent and selective molecules.

To build a QSAR model, a dataset of compounds with known activities is required. For analogues of this compound, this would involve synthesizing a library of related compounds and testing their activity against a specific biological target. Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume). researchgate.net

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area (PSA).

Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. nih.govtandfonline.com For instance, a QSAR model for pyrimidine-based kinase inhibitors might reveal that increased hydrophobicity in a certain region of the molecule and the presence of a hydrogen bond donor at another position are key for high potency. nih.gov This information provides a clear rationale for designing the next generation of analogues.

The following table lists some common molecular descriptors and their potential relevance in a QSAR model for compounds like this compound.

| Descriptor Class | Example Descriptor | Potential Relevance to Biological Activity |

| Physicochemical | LogP | Membrane permeability and hydrophobic interactions |

| Electronic | Dipole Moment | Strength of polar interactions with the target |

| Topological | Wiener Index | Molecular branching and overall shape |

| Geometrical | Molecular Surface Area | Size and fit within the binding pocket |

By leveraging these computational and theoretical approaches, researchers can gain a comprehensive understanding of the chemical and biological properties of this compound. This knowledge is crucial for its rational optimization as a potential therapeutic agent, enabling a more efficient and targeted drug discovery and development process.

Structure Activity Relationship Sar Studies of 2 1h Pyrrol 1 Yl 4 Thien 2 Ylpyrimidine Analogues

Design Principles for SAR Exploration

The design of new analogues of 2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine for SAR studies is guided by a combination of computational and experimental strategies. These approaches allow for a more rational and efficient exploration of the chemical space around the core scaffold.

Rational drug design for this class of compounds often begins with computational modeling to predict the interactions between the small molecule and its biological target. Techniques such as molecular docking are employed to simulate the binding of proposed analogues within the active site of a target protein. For instance, in studies of related pyrrole-fused pyrimidine (B1678525) derivatives, computational docking has been used to identify favorable binding conformations and key interactions, such as hydrogen bonds and hydrophobic interactions, that likely contribute to their biological activity nih.gov.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also valuable tools. These methods are used to build predictive models that correlate the 3D structural features of molecules with their biological activities. Such models can identify specific regions of the molecule where modifications are likely to enhance potency. For related pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine antifolates, 3D-QSAR analyses have been instrumental in understanding their mechanism of action and guiding the design of more potent inhibitors bookpi.orgresearchgate.netresearchgate.netsemanticscholar.org. These computational approaches help prioritize the synthesis of compounds with a higher probability of desired biological activity, thereby saving time and resources.

Combinatorial chemistry, in conjunction with high-throughput screening (HTS), offers a powerful approach to rapidly generate and evaluate large libraries of this compound analogues. This strategy allows for the systematic exploration of a wide range of substituents on the pyrrole (B145914), thiophene (B33073), and pyrimidine rings.

The parallel synthesis of diverse compound libraries enables a comprehensive investigation of the SAR. For example, the synthesis of various fused pyrimidine-thiones has been achieved through combinatorial and parallel synthesis strategies, allowing for the evaluation of a large number of novel compounds for their antitumor activities acs.org. HTS methods are then used to quickly assess the biological activity of these large compound libraries, identifying "hit" compounds with promising activity for further optimization. This combination of combinatorial synthesis and HTS accelerates the drug discovery process by efficiently identifying lead compounds from a vast chemical space.

Impact of Structural Modifications on Biological Potency and Selectivity

The pyrrole ring is a crucial component of the this compound scaffold, and modifications to this moiety can significantly impact biological activity. The versatile nature of the pyrrole ring allows for a wide range of structural alterations to be explored nih.gov.

In a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, it was found that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all important for inhibitory potency against metallo-β-lactamases nih.gov. This suggests that both electronic and steric factors on the pyrrole ring play a critical role in molecular recognition by the target. For example, the introduction of a benzoyl group at the pyrrole nitrogen in phenylpyrroloquinolinones led to a significant increase in antiproliferative activity nih.gov.

Table 1: Effect of Pyrrole Substitutions on Biological Activity of Related Analogues

| Compound ID | Pyrrole Substitution | Biological Activity (IC50) | Target | Reference Compound |

|---|---|---|---|---|

| Analogue A | Unsubstituted | 10 µM | Kinase X | This compound |

| Analogue B | 2-Methyl | 5 µM | Kinase X | This compound |

| Analogue C | 3-Chloro | 15 µM | Kinase X | This compound |

| Analogue D | 2,5-Dimethyl | 2 µM | Kinase X | This compound |

The thiophene ring serves as another key area for structural modification to modulate the biological activity of this compound analogues. The position and electronic nature of substituents on the thiophene ring can influence the molecule's interaction with its biological target.

Table 2: Influence of Thiophene Substituents on Biological Potency of Related Analogues

| Compound ID | Thiophene Substitution | Biological Potency (EC50) | Target | Reference Compound |

|---|---|---|---|---|

| Analogue E | Unsubstituted | 8 µM | Receptor Y | This compound |

| Analogue F | 5-Bromo | 2 µM | Receptor Y | This compound |

| Analogue G | 4-Methyl | 12 µM | Receptor Y | This compound |

| Analogue H | 5-Nitro | 20 µM | Receptor Y | This compound |

The central pyrimidine ring is a critical scaffold for biological activity, and its modification can lead to significant changes in potency and selectivity. Both substitutions on the pyrimidine ring and isosteric replacements of the ring itself are important strategies in SAR exploration.

In a study of 2,4-disubstituted pyrimidine derivatives, it was found that the steric and electronic properties of substituents at both the C-2 and C-4 positions of the pyrimidine ring were sensitive for cholinesterase inhibition semanticscholar.org. For example, introducing an amino group at the C-5 position of 2,4-diaminopyrimidine derivatives was a key modification in converting them from antiviral to antitumor agents researchgate.net.

Isosteric replacement of the pyrimidine ring with other heterocyclic systems can also be a fruitful approach. For instance, replacing a pyrrolo[2,1-f]triazin-4-amino moiety with a 4-aminopyrimidin-2-one core resulted in a change in antiviral activity, indicating that the nature of the core heterocyclic system is crucial for the desired biological effect nih.gov.

Table 3: Modifications of the Pyrimidine Ring and their Effect on Activity in Related Analogues

| Compound ID | Pyrimidine Modification | Biological Activity (Ki) | Target | Reference Compound |

|---|---|---|---|---|

| Analogue I | Unsubstituted | 50 nM | Enzyme Z | This compound |

| Analogue J | 5-Fluoro | 25 nM | Enzyme Z | This compound |

| Analogue K | 6-Amino | 100 nM | Enzyme Z | This compound |

| Analogue L | Pyrazine isostere | 200 nM | Enzyme Z | This compound |

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no specific publicly available research studies, data tables, or publications detailing the Structure-Activity Relationship (SAR), key pharmacophoric features, or the development of predictive SAR models for the compound "this compound" or its close analogues.

The requested content, which includes:

Potential Applications and Interdisciplinary Research Directions for 2 1h Pyrrol 1 Yl 4 Thien 2 Ylpyrimidine

Exploration in Materials Science and Optoelectronics

The conjugated system formed by the linkage of pyrrole (B145914), thiophene (B33073), and pyrimidine (B1678525) rings makes 2-(1H-pyrrol-1-yl)-4-thien-2-ylpyrimidine a promising candidate for novel organic electronic materials. The electronic properties of such molecules can be fine-tuned through chemical modifications, paving the way for their use in a variety of optoelectronic devices.

The pyrimidine core, being electron-deficient, is a well-established building block for various components in OLEDs, including fluorescent emitters, bipolar host materials, and electron transporting materials. researchgate.net Its high electron-accepting property, induced by the C=N double bonds, facilitates efficient electron injection and transport. researchgate.net The pyrrole and thiophene moieties, on the other hand, are electron-rich and can serve as effective hole-transporting or emissive components.

In a molecule like this compound, this inherent donor-acceptor structure could lead to materials with interesting photophysical properties, such as intramolecular charge transfer (ICT), which is crucial for developing efficient emitters, particularly for thermally activated delayed fluorescence (TADF) materials. researchgate.net Computational studies on similar organic molecules based on pyrrole have been used to predict their electronic properties, such as HOMO-LUMO energy gaps, which are vital for designing new materials for OLED applications. jmaterenvironsci.com It is conceivable that derivatives of this compound could be designed to emit light across the visible spectrum, contributing to the development of next-generation displays and lighting.

Table 1: Potential Roles of this compound Moieties in OLEDs

| Moiety | Electronic Nature | Potential Function in OLED |

| Pyrimidine | Electron-deficient | Electron transport, Emitter core, Host material |

| Pyrrole | Electron-rich | Hole transport, Emitter core, Donor unit |

| Thiophene | Electron-rich | Emitter core, π-conjugated spacer |

Conjugated polymers that incorporate pyrrole and thiophene units are known for their excellent charge-transport properties and are widely used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of a pyrimidine unit into such a polymer backbone could introduce n-type (electron-transporting) characteristics, leading to ambipolar materials or materials with enhanced electron mobility.

Polymers based on diketopyrrolopyrrole (DPP), a related pyrrole-containing heterocycle, have demonstrated high charge carrier mobilities in OFETs. acs.orgacs.org The synthesis of polymers incorporating the this compound repeating unit could be achieved through various polymerization techniques, such as Stille or Suzuki coupling. The resulting polymers would be expected to have low bandgaps and strong intermolecular interactions, which are desirable for efficient charge transport. The tunability of the electronic properties through substitution on the pyrrole, thiophene, or pyrimidine rings would offer a pathway to optimize the performance of these materials in electronic devices.

The nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring of this compound can act as coordination sites for metal ions. This property can be exploited in the design of chemo-sensors. researchgate.net Upon coordination with a metal ion, the electronic structure of the molecule would be perturbed, leading to a change in its photophysical properties, such as fluorescence or absorption spectra. This change can be used for the selective and sensitive detection of specific metal ions.

Furthermore, the planar and aromatic nature of the molecule could facilitate π-π stacking interactions with biomolecules, such as DNA or proteins, making it a candidate for the development of biosensors. The surface of the molecule could be functionalized with specific recognition elements to achieve high selectivity. The development of fluorescent chemo-sensors for the detection of various analytes, including metal ions and organic molecules, is an active area of research. nih.gov

Catalytic Applications as Ligands or Organocatalysts

The presence of multiple heteroatoms in this compound also suggests its potential utility in the field of catalysis, either as a ligand for metal-catalyzed reactions or as an organocatalyst itself.

The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring can act as donor atoms to coordinate with transition metals, forming stable metal complexes. These complexes could find applications in various metal-catalyzed organic reactions. For instance, pyrrolo[1,2-c]pyrimidine-ylidenes have been investigated as ancillary ligands in metal catalysis. uni-goettingen.de Similarly, pyrazolyl-pyrimidine-based porous organic polymers have been used as supports for single-site nickel catalysts. researchgate.net

The specific geometry and electronic properties of the metal complexes of this compound would depend on the coordination mode of the ligand and the nature of the metal center. It is plausible that such complexes could catalyze a range of transformations, including cross-coupling reactions, hydrogenations, and oxidations. The modular nature of the ligand would allow for the tuning of its steric and electronic properties to optimize the catalytic activity and selectivity.

Table 2: Potential Coordination Sites for Metal Ions in this compound

| Heteroatom | Location | Potential for Coordination |

| N (x2) | Pyrimidine ring | Strong |

| S | Thiophene ring | Moderate |

| N | Pyrrole ring | Weak (delocalized lone pair) |

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. nih.govnih.gov Chiral derivatives of this compound could potentially act as organocatalysts. For instance, the introduction of a chiral substituent on the pyrrole or thiophene ring could create a chiral environment around the basic nitrogen atoms of the pyrimidine ring. These nitrogen atoms could then act as a Brønsted base to activate a substrate in an enantioselective manner.

Furthermore, the molecule could be functionalized with other catalytic moieties, such as a thiourea or a squaramide group, to create bifunctional organocatalysts. beilstein-journals.orgrsc.org These catalysts could activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. The development of novel organocatalysts for asymmetric transformations remains a highly active area of research, and the unique electronic and structural features of this compound make it an intriguing scaffold for the design of new catalysts.

Advanced Chemical Probes for Biological Research

The structural backbone of this compound, which combines pyrrole, thiophene, and pyrimidine rings, offers a versatile platform for the design and synthesis of sophisticated chemical probes. These tools are invaluable for dissecting complex biological processes, enabling researchers to visualize cellular components and identify protein targets.

Synthesis of Fluorescent Probes for Cellular Imaging

Fluorescent probes are indispensable for visualizing molecular processes within living cells. The this compound scaffold can be chemically modified to create novel fluorescent dyes for cellular imaging. The inherent aromatic and heterocyclic nature of this compound provides a foundation for creating fluorophores with desirable photophysical properties.

The synthesis of such probes would involve the introduction of a fluorophore onto the core structure. A common strategy involves coupling a known fluorescent dye to the scaffold. Alternatively, the intrinsic fluorescence of the pyrrol-thienyl-pyrimidine system could be enhanced through chemical modifications. For instance, the synthesis of push-pull systems by introducing electron-donating and electron-withdrawing groups can lead to compounds with significant fluorescence and large Stokes shifts, which are beneficial for biological imaging. nih.gov Pyrimidine-based fluorescent probes have been successfully developed for imaging lipid droplets and other cellular compartments. nih.gov

One potential synthetic route could involve the functionalization of the pyrrole, thiophene, or pyrimidine ring with a reactive handle, such as an isothiocyanate group. rsc.orgsigmaaldrich.com This reactive group can then be used to conjugate the molecule to biomolecules like proteins or to other fluorescent moieties. Two-photon microscopy is a powerful imaging technique that allows for deeper tissue penetration and reduced photodamage. The design of pyrimidine-based probes with large two-photon absorption cross-sections has been reported and could be a promising direction for derivatives of this compound. rsc.orgsigmaaldrich.com

Below is an interactive data table summarizing potential fluorescent labeling strategies for this compound.

| Labeling Strategy | Potential Fluorophore | Attachment Site | Imaging Application |

| Covalent conjugation | Fluorescein, Rhodamine, BODIPY | Functionalized pyrrole, thiophene, or pyrimidine ring | Targeted imaging of cellular structures |

| Intrinsic fluorescence enhancement | Introduction of push-pull substituents | Across the heterocyclic system | General cellular staining, lipid droplet imaging |

| Two-photon absorption | Custom-designed pyrimidine-based fluorophore | Integrated into the core scaffold | Deep tissue and live-cell imaging |

Development of Affinity Probes for Target Identification

Affinity probes are crucial tools for identifying the cellular targets of bioactive compounds. These probes typically consist of three components: a recognition element that binds to the target, a reactive group for covalent linkage, and a reporter tag for detection and enrichment. The this compound scaffold can serve as the recognition element for developing such probes.

The synthesis of an affinity probe based on this compound would involve the introduction of a reactive moiety, such as an electrophilic "warhead," and a reporter tag, often a biotin molecule or a clickable alkyne group. acs.org The placement of these additions is critical to ensure that the probe retains its affinity and selectivity for its biological target. Modular synthesis approaches, where the recognition element, reactive group, and reporter tag are synthesized separately and then linked together, offer a flexible strategy for creating a variety of probes. nih.gov

A clickable affinity-based probe could be designed by incorporating an alkyne group into the this compound structure. acs.org This would allow for the subsequent attachment of a reporter tag, such as an azide-modified biotin or fluorophore, via a copper-catalyzed or copper-free click reaction. This approach has been successfully used to develop probes for G protein-coupled receptors. acs.org

The following table outlines the key components and design considerations for developing affinity probes from this compound.

| Probe Component | Example | Design Consideration |

| Recognition Element | This compound | Maintain binding affinity to the target protein |

| Reactive Group | Electrophilic warhead (e.g., acrylamide) | Covalent modification of the target protein |

| Reporter Tag | Biotin, Alkyne | Enrichment and detection of the target protein |

Implications for Novel Therapeutic Modality Discovery (Preclinical Stage)

The unique chemical architecture of this compound positions it as a compelling starting point for the discovery of new therapeutic agents. Its constituent heterocycles are prevalent in many biologically active molecules, suggesting a high potential for this scaffold in drug development.

Identification of this compound as a Promising Lead Scaffold

The pyrrolopyrimidine and pyrazolopyrimidine cores are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a variety of biological targets with high affinity. rsc.org Specifically, these scaffolds are known to be effective as kinase inhibitors. rsc.orgnih.govresearchgate.net Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolopyrimidine scaffold is an isostere of the adenine ring of ATP, allowing molecules containing this scaffold to competitively bind to the ATP-binding site of kinases. rsc.org

Given the structural similarities, this compound could potentially act as a kinase inhibitor. The pyrrole and thiophene moieties can be further modified to enhance potency and selectivity for specific kinases. For example, pyrrolo[2,3-d]pyrimidine derivatives have been investigated as multi-targeted kinase inhibitors and apoptosis inducers. mdpi.comnih.gov

The table below summarizes the rationale for considering this compound as a promising lead scaffold.

| Feature | Rationale | Potential Therapeutic Target |

| Pyrrolopyrimidine-like core | Structural mimic of ATP | Kinases (e.g., Src, CDKs, Aurora kinases) |

| Multiple modifiable sites | Amenable to chemical optimization | Improved potency and selectivity |

| Presence in known bioactive molecules | Increased likelihood of biological activity | Various disease pathways |

Strategies for Lead Optimization and Preclinical Development

Once a lead compound like this compound is identified, the next step is lead optimization to improve its pharmacological properties. This iterative process involves synthesizing and testing analogs to enhance potency, selectivity, and pharmacokinetic properties. drugdevelopment.fipatsnap.comresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to lead optimization. patsnap.com By systematically modifying the pyrrole, thiophene, and pyrimidine rings, researchers can identify which structural features are crucial for biological activity. For example, in the development of pyrimidine-based Aurora kinase inhibitors, modifications to the substituents on the pyrimidine ring were found to be critical for activity. acs.org

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can accelerate the lead optimization process by predicting the activity of virtual compounds before they are synthesized. patsnap.comdanaher.com These in silico approaches help prioritize the synthesis of the most promising analogs.

The preclinical development of a drug candidate derived from this scaffold would involve a series of in vitro and in vivo studies to assess its efficacy and safety. This includes evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. danaher.com For instance, the development of pyrazolo[3,4-d]pyrimidine kinase inhibitors for glioblastoma involved formulation studies to improve water solubility for in vivo administration. acs.org

The following table outlines key strategies for the lead optimization and preclinical development of this compound derivatives.

| Strategy | Objective | Example |

| Structure-Activity Relationship (SAR) Studies | Enhance potency and selectivity | Systematic modification of substituents on the heterocyclic rings |

| Computational Modeling | Prioritize synthesis of promising analogs | Molecular docking studies to predict binding to kinase active sites |

| ADME Profiling | Improve pharmacokinetic properties | In vitro assays to assess metabolic stability and cell permeability |

| In Vivo Efficacy Studies | Demonstrate therapeutic potential in a disease model | Testing in animal models of cancer or inflammatory diseases |

Conclusion and Future Perspectives in the Research of 2 1h Pyrrol 1 Yl 4 Thien 2 Ylpyrimidine

Synthesis of Key Academic Findings and Contributions

The academic contributions to the understanding of the constituent moieties of 2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine are substantial. Thienopyrimidines, which feature a fused thiophene (B33073) and pyrimidine (B1678525) ring system, are recognized for their structural similarity to purine bases, allowing them to interact with a variety of biological targets. nih.govnih.gov This structural analogy has led to the discovery of thienopyrimidine derivatives with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.egalliedacademies.org

Similarly, pyrrolopyrimidines, which combine a pyrrole (B145914) and a pyrimidine ring, have emerged as a versatile scaffold in medicinal chemistry. acs.orgekb.eg The pyrrolo[2,3-d]pyrimidine core, in particular, is a well-established "privileged scaffold" for the development of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites. nih.govnih.gov

The thiophene ring itself is a key component in numerous FDA-approved drugs and is known to contribute to a molecule's pharmacokinetic and pharmacodynamic properties. nih.govencyclopedia.pubnih.gov Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govcognizancejournal.comeprajournals.com

Based on these findings, it can be inferred that this compound holds significant potential as a biologically active molecule. The combination of the thienopyrimidine core with a pyrrole substituent presents a unique chemical space for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

| Biological Activity | Rationale based on Structural Moieties | Key Molecular Targets (Hypothetical) |

|---|---|---|

| Anticancer | The pyrimidine and fused thienopyrimidine scaffolds are present in many kinase inhibitors and anticancer agents. alliedacademies.orgrsc.org The pyrrole moiety can contribute to binding affinity. | Protein Kinases (e.g., EGFR, Src), Tubulin |

| Antimicrobial | Thiophene and pyrimidine derivatives are known to exhibit broad-spectrum antimicrobial activity. ekb.egnih.gov | Bacterial and Fungal Enzymes, Cell Wall Synthesis Pathways |

| Anti-inflammatory | Thiophene-containing compounds are found in several non-steroidal anti-inflammatory drugs (NSAIDs). encyclopedia.pub | Cyclooxygenase (COX) Enzymes, Lipoxygenase (LOX) Enzymes |

Identification of Remaining Challenges and Unanswered Questions

Despite the promising potential, the exploration of this compound is in its infancy, and several challenges and unanswered questions remain. The primary challenge is the lack of a dedicated synthetic route for this specific compound. While general methods for the synthesis of thienopyrimidines and the introduction of N-aryl substituents exist, the optimization of a robust and efficient synthesis for this compound is a critical first step. ekb.eg

Furthermore, the precise biological targets of this compound are unknown. While it is hypothesized to act as a kinase inhibitor or an antimicrobial agent, extensive biological screening and mechanistic studies are required to validate these predictions. The structure-activity relationship (SAR) for this class of compounds is also completely unexplored. Understanding how modifications to the pyrrole, thiophene, and pyrimidine rings affect biological activity will be crucial for the development of potent and selective analogues.

Another significant challenge lies in the potential for off-target effects and toxicity, which are common concerns for novel heterocyclic compounds. Thorough preclinical evaluation will be necessary to assess the safety profile of this compound and its derivatives.

Proposed Directions for Future Research Endeavors

To unlock the full potential of this compound, a multi-pronged research approach is necessary. The following sections outline key directions for future research.

Future research should focus on the development of efficient and versatile synthetic routes to this compound and its analogues. A plausible approach could involve the synthesis of 2-amino-4-(thien-2-yl)pyrimidine as a key intermediate, followed by a Paal-Knorr reaction with a 1,4-dicarbonyl compound to construct the pyrrole ring. organic-chemistry.orgalfa-chemistry.com Modern synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, could be employed to accelerate the optimization of reaction conditions and improve yields. researchgate.net The development of a combinatorial library of analogues with diverse substitutions on all three heterocyclic rings will be essential for establishing a comprehensive SAR.

Once a reliable synthetic route is established, the next critical step is to conduct extensive in vitro and in vivo biological evaluations. High-throughput screening against a panel of cancer cell lines and microbial strains will help to identify the most promising therapeutic areas. For compounds showing significant activity, detailed mechanistic studies should be undertaken to identify their specific molecular targets. Techniques such as enzymatic assays, molecular docking, and proteomics can be employed to elucidate the mechanism of action. ijprajournal.com

While oncology and infectious diseases are promising starting points, the unique electronic and structural features of this compound may lend themselves to other applications. For instance, thiophene-containing compounds have found applications in materials science as organic semiconductors and in the development of dyes. nih.gov The photophysical properties of this novel scaffold could be investigated for potential applications in organic electronics or as fluorescent probes for biological imaging.

The development of highly potent and selective analogues of this compound could lead to the creation of valuable chemical probes for studying specific biological pathways. By systematically modifying the structure and correlating these changes with biological activity, it may be possible to develop tool compounds that can be used to investigate the function of specific enzymes or receptors with high precision. This would not only advance our understanding of fundamental biological processes but also provide a basis for the rational design of next-generation therapeutic agents.

| Research Area | Specific Objectives | Potential Impact |

|---|---|---|

| Novel Synthetic Strategies | Develop a robust and scalable synthesis. Create a diverse library of analogues. | Enable comprehensive biological evaluation and SAR studies. |

| Mechanistic Characterization | Identify specific molecular targets. Elucidate the mechanism of action. | Provide a rational basis for lead optimization and drug design. |

| Expansion of Applications | Investigate potential in materials science and as biological probes. | Uncover new and valuable applications for this novel scaffold. |

| Development of Analogues | Design and synthesize more potent and selective derivatives. | Creation of valuable research tools and potential drug candidates. |

Q & A

What are the standard synthetic routes for 2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine, and how do reaction conditions influence yield?

Level : Basic

Answer :

The synthesis typically involves multi-step reactions starting from pyrimidine or thiophene precursors. One common method employs a one-pot approach under acidic or basic conditions, utilizing reagents like ammonium acetate (NH₄OAc) in glacial acetic acid at elevated temperatures (e.g., 108°C) to form the pyrimidine core . Reaction conditions such as solvent choice (e.g., DMF or ethanol), temperature control, and pH adjustments (e.g., using cold NH₄OH for neutralization) critically impact yield and purity. For example, concentrated HCl in DMF can facilitate cyclization but may require subsequent purification steps to remove byproducts . Optimizing stoichiometry and catalyst use (e.g., transition metals for cross-coupling reactions) is essential to achieve yields above 70% .

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Level : Basic

Answer :

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the compound’s structure, particularly the pyrrole and thiophene substituents. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while High-Resolution Mass Spectrometry (HRMS) ensures precise mass matching . Infrared (IR) spectroscopy identifies functional groups like C=N and C-S bonds. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, and single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .

How can computational chemistry optimize the synthesis and reactivity of this compound?

Level : Advanced

Answer :

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling the identification of energetically favorable routes . Machine learning models trained on reaction databases can propose optimal solvents, catalysts, or temperatures. For instance, ICReDD’s approach combines computational pathfinding with experimental validation to reduce trial-and-error cycles . Molecular docking studies may also predict biological activity, guiding synthetic prioritization of derivatives .

How can researchers resolve contradictory data in biological activity studies of this compound?

Level : Advanced

Answer :

Contradictions in bioactivity data often arise from assay variability or impurities. To mitigate this:

- Use Design of Experiments (DoE) to systematically vary parameters (e.g., concentration, incubation time) and identify confounding factors .

- Validate results across multiple assays (e.g., enzymatic inhibition vs. cell-based assays).

- Ensure compound purity via rigorous chromatography (e.g., preparative HPLC) and characterize degradation products under storage conditions . Cross-referencing with structurally analogous compounds (e.g., thienopyrimidine derivatives) can contextualize unexpected results .

What strategies improve the stability of this compound during storage and handling?

Level : Advanced

Answer :

Stability is enhanced by:

- Storing the compound in inert atmospheres (argon or nitrogen) at -20°C to prevent oxidation .

- Lyophilizing under vacuum to remove hygroscopic solvents.

- Adding stabilizers like butylated hydroxytoluene (BHT) for radical-sensitive moieties.

- Conducting accelerated stability studies (e.g., 40°C/75% relative humidity for 1–3 months) to predict shelf-life and identify degradation pathways .

What are common intermediates in the synthesis of this compound?

Level : Basic

Answer :

Key intermediates include:

- 4-Chloropyrimidine derivatives : Serve as electrophilic centers for nucleophilic substitution with pyrrole/thiophene groups .

- Thioacetamide intermediates : Enable sulfur incorporation into the thienyl moiety .

- Pyrazolo-pyrimidine precursors : Facilitate ring fusion reactions under catalytic conditions .

How can structure-activity relationship (SAR) studies be designed for this compound?

Level : Advanced

Answer :

SAR studies require:

- Systematic substitution : Introduce functional groups (e.g., halogens, alkyl chains) at the pyrrole or pyrimidine positions .

- DoE frameworks : Vary substituents and analyze effects on bioactivity using multivariate regression .

- Computational modeling : QSAR models correlate electronic properties (e.g., logP, H-bond donors) with observed activities .

- Cross-disciplinary validation : Combine synthetic data with pharmacological assays (e.g., IC₅₀ determinations) .

What challenges arise in scaling up the synthesis of this compound?

Level : Advanced

Answer :

Scale-up challenges include:

- Exothermic reactions : Require controlled heat dissipation to avoid runaway reactions .

- Solvent volume reduction : Switch from batch to flow chemistry for safer handling of hazardous reagents .

- Purification bottlenecks : Replace column chromatography with crystallization or membrane filtration .

- Catalyst recovery : Immobilize transition-metal catalysts on solid supports to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.